Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Overview
Description
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C14H18N2O2. It is known for its unique spirocyclic structure, which consists of a diazaspiro octane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The synthetic route includes several key steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . The final step involves a cyclization reaction to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for Benzyl 4,7-diazaspiro[2 the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
- 4,7-Diazaspiro[2.5]octane-4-carboxylic acid benzyl ester oxalate
- Benzyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride
Uniqueness
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-8-15-11-14(16)6-7-14/h1-5,15H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFXCAIYBBEOLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680033 | |
Record name | Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787564-07-2 | |
Record name | Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-benzyloxycarbonyl-4,7-diazaspiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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